Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-(methylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is an organic compound with the molecular formula C8H11BrN2O2 This compound is characterized by the presence of a brominated pyrazole ring and a methylamino group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Esterification: The brominated pyrazole is then reacted with a butanoic acid derivative in the presence of a catalyst such as sulfuric acid to form the ester.
Methylation: Finally, the compound is methylated using methyl iodide or a similar methylating agent in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methylamino group may also play a role in binding to biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-chloro-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-(4-fluoro-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 4-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 4-(4-bromo-1H-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
Properties
Molecular Formula |
C9H14BrN3O2 |
---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
methyl 4-(4-bromopyrazol-1-yl)-2-(methylamino)butanoate |
InChI |
InChI=1S/C9H14BrN3O2/c1-11-8(9(14)15-2)3-4-13-6-7(10)5-12-13/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
GIPVJWHKJCFRRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCN1C=C(C=N1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.